REACTION_CXSMILES
|
C([O:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][C:12]([C:17]2([C:21]#[N:22])[CH2:20][CH2:19][CH2:18]2)=[C:11]([N+:23]([O-:25])=[O:24])[CH:10]=1)C1C=CC=CC=1.[H][H]>CCO.[Pd]>[OH:8][C:9]1[C:14]([O:15][CH3:16])=[CH:13][C:12]([C:17]2([C:21]#[N:22])[CH2:18][CH2:19][CH2:20]2)=[C:11]([N+:23]([O-:25])=[O:24])[CH:10]=1
|
Name
|
|
Quantity
|
2.78 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C=C1OC)C1(CCC1)C#N)[N+](=O)[O-]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
Solvent was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(=C(C=C1OC)C1(CCC1)C#N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |